1-benzyl-4,6-dinitro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-4,6-dinitro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. The presence of nitro groups at positions 4 and 6 on the indole ring makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4,6-dinitro-1H-indole typically involves the nitration of 1-benzylindole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure selective nitration at the desired positions. The reaction conditions must be carefully controlled to avoid over-nitration or unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous reagents like nitric acid and sulfuric acid.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4,6-dinitro-1H-indole can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 1-benzyl-4,6-diamino-1H-indole.
Substitution: Various substituted indoles depending on the nucleophile used.
Oxidation: Oxidized indole derivatives.
Scientific Research Applications
1-benzyl-4,6-dinitro-1H-indole has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other indole derivatives and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to bioactive indole compounds.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-4,6-dinitro-1H-indole depends on its specific application. For instance, in biological systems, the nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. The indole ring can also interact with various biological targets, including enzymes and receptors, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-4-nitro-1H-indole: Similar structure but with only one nitro group.
1-benzyl-2,3-dinitro-1H-indole: Nitro groups at different positions.
1-benzyl-5,7-dinitro-1H-indole: Nitro groups at positions 5 and 7.
Uniqueness
1-benzyl-4,6-dinitro-1H-indole is unique due to the specific positioning of the nitro groups, which can significantly influence its chemical reactivity and biological activity. The presence of two nitro groups at positions 4 and 6 makes it a valuable compound for studying the effects of electron-withdrawing groups on the indole ring system.
Properties
Molecular Formula |
C15H11N3O4 |
---|---|
Molecular Weight |
297.26 g/mol |
IUPAC Name |
1-benzyl-4,6-dinitroindole |
InChI |
InChI=1S/C15H11N3O4/c19-17(20)12-8-14-13(15(9-12)18(21)22)6-7-16(14)10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
MCCWNCFTVGIZMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.